molecular formula C15H15NO B12630098 7-Methoxy-1,6-dimethyl-9H-carbazole CAS No. 919090-30-5

7-Methoxy-1,6-dimethyl-9H-carbazole

Katalognummer: B12630098
CAS-Nummer: 919090-30-5
Molekulargewicht: 225.28 g/mol
InChI-Schlüssel: DUHSGFOTGOFKDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-1,6-dimethyl-9H-carbazole is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry . The compound this compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to the carbazole core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,6-dimethyl-9H-carbazole typically involves the introduction of methoxy and methyl groups to the carbazole core. One common method is the methylation of carbazole derivatives followed by methoxylation. The reaction conditions often include the use of methylating agents such as methyl iodide and methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups such as nitro, sulfonyl, and halogen groups .

Wissenschaftliche Forschungsanwendungen

7-Methoxy-1,6-dimethyl-9H-carbazole has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methoxy-1,6-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,7-Dimethyl-9H-carbazole
  • 6-Methoxy-1,4-dimethyl-9H-carbazole
  • 3-Methylcarbazole
  • 2-Methylcarbazole

Uniqueness

7-Methoxy-1,6-dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

919090-30-5

Molekularformel

C15H15NO

Molekulargewicht

225.28 g/mol

IUPAC-Name

7-methoxy-1,6-dimethyl-9H-carbazole

InChI

InChI=1S/C15H15NO/c1-9-5-4-6-11-12-7-10(2)14(17-3)8-13(12)16-15(9)11/h4-8,16H,1-3H3

InChI-Schlüssel

DUHSGFOTGOFKDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C3=C(N2)C=C(C(=C3)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.